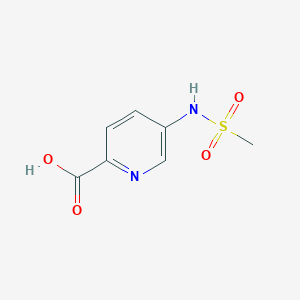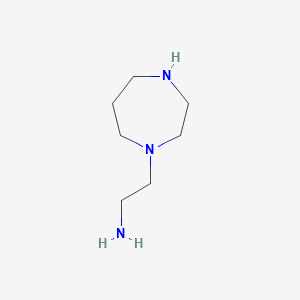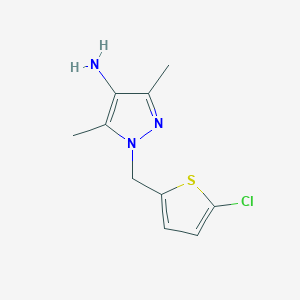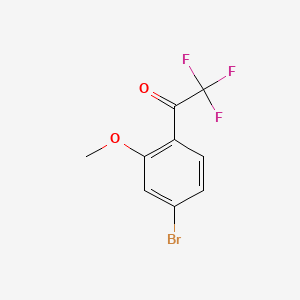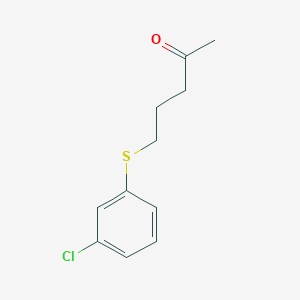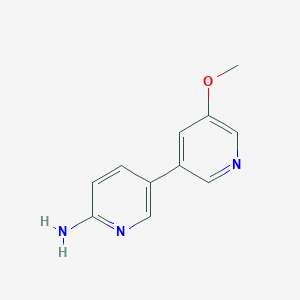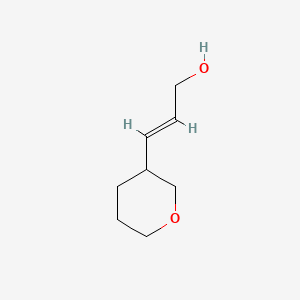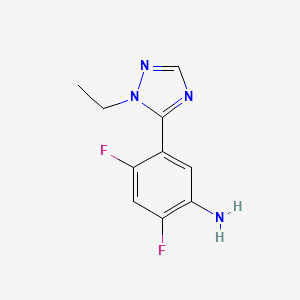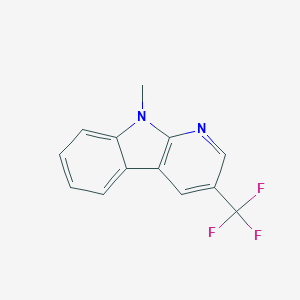
3-(Trifluoromethyl)-9-methyl-alpha-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Métodos De Preparación
The synthesis of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with high regioselectivity . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Análisis De Reacciones Químicas
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) and iron(II) sulfate (FeSO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in inhibiting specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
2-trifluoromethylindole: This compound also contains a trifluoromethyl group and an indole structure, but with different regioselectivity.
3-fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Fluorinated pyrroles: These compounds have a pyrrole ring with fluorine atoms or trifluoromethyl groups, offering different chemical properties and applications.
The uniqueness of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole lies in its specific structure, which combines the bioactivity of indoles with the enhanced properties of the trifluoromethyl group, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C13H9F3N2 |
|---|---|
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
9-methyl-3-(trifluoromethyl)pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H9F3N2/c1-18-11-5-3-2-4-9(11)10-6-8(13(14,15)16)7-17-12(10)18/h2-7H,1H3 |
Clave InChI |
RHEDKOIJUKIMCW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1N=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


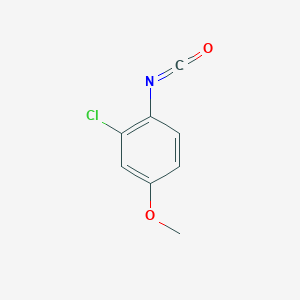
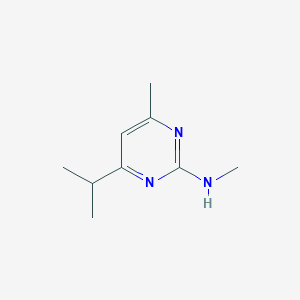
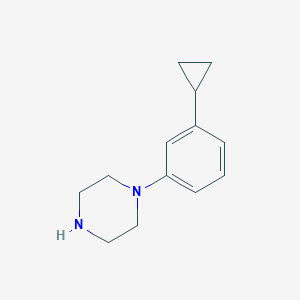
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)

